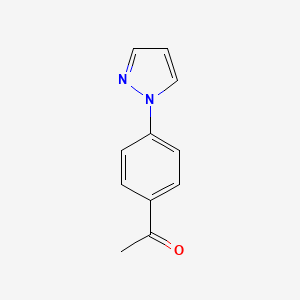

4'-(1-Pyrazolyl)acetophenone

Description

Properties

IUPAC Name |

1-(4-pyrazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXKUEXZFMNYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481840 | |

| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25699-98-3 | |

| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrazole with Haloacetophenone Derivatives

One of the primary routes to synthesize 4'-(1-Pyrazolyl)acetophenone involves the alkylation of 1H-pyrazole derivatives with bromoacetophenone or related haloacetophenones . This method typically proceeds as follows:

- Reactants: 3,5-dimethyl-1H-pyrazole and 2-bromoacetophenone (or analogs).

- Conditions: Reflux in anhydrous acetone with potassium carbonate as a base for 5 hours.

- Outcome: Formation of this compound in moderate to good yields (around 70%-75%).

- Mechanism: Nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the bromoacetophenone, displacing bromide.

This alkylation step is often the first in a multi-step synthesis, producing intermediates that can be further elaborated into more complex pyrazole derivatives.

Condensation with N,N-Dimethylformamide Dimethylacetal (DMFDMA)

Following alkylation, the acetophenone-pyrazole intermediate undergoes condensation with N,N-dimethylformamide dimethylacetal (DMFDMA) :

- Reactants: Alkylated pyrazole-acetophenone and 1.2 equivalents of DMFDMA.

- Conditions: Reflux for 10 hours in appropriate solvents (acetone or toluene).

- Purpose: Formation of β-dimethylaminoenone intermediates, which are key for subsequent cyclization.

- Yield: High yields reported, often exceeding 90%.

- Notes: Excess DMFDMA is removed after reaction completion to isolate the pure enaminone intermediate.

This step introduces an activated enaminone functionality that facilitates further cyclocondensation reactions with hydrazine derivatives.

Cyclocondensation with Hydrazine or Substituted Hydrazines

The β-dimethylaminoenone intermediates react with hydrazine monohydrate or substituted hydrazines to form pyrazole rings:

- Reactants: β-dimethylaminoenone intermediate and hydrazine monohydrate.

- Conditions: Stirring at room temperature or mild heating in ethanol for 5 hours.

- Products: Formation of 1,4'-bipyrazoles or pyrazole derivatives depending on hydrazine type.

- Yields: Typically 70%-80% for hydrazine monohydrate reactions.

- Variations: Use of substituted hydrazines (tert-butylhydrazine hydrochloride, phenylhydrazine hydrochloride) yields different pyrazole derivatives.

- Mechanism: Nucleophilic attack of hydrazine on the enaminone carbonyl followed by cyclization and elimination to form the pyrazole ring.

This cyclocondensation is a critical step in constructing the pyrazole heterocycle attached to the acetophenone framework.

Flow Chemistry Approach for Tandem Synthesis

Recent advances have introduced continuous flow synthesis for efficient preparation of pyrazole derivatives including this compound analogs:

- Process: Two-stage flow synthesis where acetophenone is first converted to the enaminone intermediate with DMFDMA, followed by reaction with hydrazine to form the pyrazole.

- Conditions: Optimized temperatures (~170 °C) and short residence times (10 min for enaminone formation, 2 min for cyclization).

- Advantages: High yields (up to 90%+), rapid reaction times, scalability, and broad substrate scope with various substituted acetophenones.

- Limitations: Some substituents (e.g., 4-CO2Me) may cause clogging or incomplete reactions, requiring further optimization.

- Data Summary:

| Entry | Substituent (R) | Acetophenone Conc. (M) | Yield (%) | Run Time (min) | Production Rate (g/h) | mmol/h |

|---|---|---|---|---|---|---|

| 1 | H | 0.616 | 79 | 1.44 | - | - |

| 2 | 2-Me | 0.595 | 84 | 1.18 | 32 | 13.97 |

| 10 | 2-Br | 0.595 | 92 | 1.72 | 29 | 15.96 |

| 13 | 2-Cl | 0.609 | 90 | 2.85 | 57 | 16.80 |

| 17 | 1-Naphthyl | 0.640 | 92 | 1.71 | 52 | 13.59 |

Note: Acetophenone/DMFDMA/hydrazine hydrate ratio = 1:2:3.

This method exemplifies modern synthetic efficiency for pyrazole ketones, offering a robust platform for analog synthesis.

Summary Table of Key Preparation Methods

| Method | Key Reactants | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Alkylation of Pyrazole | 3,5-dimethyl-1H-pyrazole + 2-bromoacetophenone | Reflux acetone, K2CO3, 5 h | 70-75 | N-alkylation step |

| Condensation with DMFDMA | Alkylated pyrazole + DMFDMA | Reflux, 10 h | ~90 | Forms β-dimethylaminoenone intermediate |

| Cyclocondensation with Hydrazine | β-dimethylaminoenone + hydrazine monohydrate | Ethanol, RT to 60 °C, 5 h | 70-80 | Pyrazole ring formation |

| Flow Chemistry Tandem Synthesis | Acetophenone + DMFDMA + hydrazine | 170 °C, 10 min + 2 min | 70-92 | Fast, scalable, broad substrate scope |

| One-Pot β-Dicarbonyl Route | β-Dicarbonyl + DMFDMA + hydrazine derivatives | Ethanol-acetic acid, mild heat | High | Alternative pyrazole synthesis |

Chemical Reactions Analysis

Types of Reactions: 4'-(1-Pyrazolyl)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4'-(1-Pyrazolyl)acetophenone has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of 4'-(1-Pyrazolyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Acetophenone Derivatives

Acetophenone derivatives exhibit diverse biological and industrial applications depending on their substituents. Below is a systematic comparison of 4'-(1-Pyrazolyl)acetophenone with key analogs:

Structural and Functional Comparison

Biological Activity

4'-(1-Pyrazolyl)acetophenone, a compound featuring a pyrazole ring, exhibits notable biological activities owing to its unique structural properties. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole moiety attached to an acetophenone backbone. This configuration contributes to its diverse biological activities, particularly in modulating enzyme functions and influencing cellular processes.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress. It binds to enzyme active sites, altering their catalytic activities.

- Cell Cycle Regulation : Research indicates that pyrazole derivatives can inhibit cyclin-dependent kinase 2 (cdk2), suggesting potential applications in cancer therapy by affecting cell cycle progression.

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Biological Activities

The compound exhibits a wide range of biological activities:

- Anticancer Activity : Several studies have reported its cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these effects vary significantly depending on the cell type and experimental conditions.

- Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial activity, although detailed studies are required to confirm this potential.

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may extend to this compound through similar mechanisms observed in other pyrazole compounds .

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound. Below is a summary of significant findings:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Chinthala et al. (2015) | Anticancer | Demonstrated cytotoxicity against breast cancer cell lines with an IC50 of 15 µM. |

| Imran et al. (2015) | Enzyme Inhibition | Inhibited α-glucosidase with an IC50 value of 840 µM, comparable to standard drugs. |

| Jayanthi et al. (2012) | Hypoglycemic Activity | Increased insulin secretion in diabetic models, suggesting potential for diabetes management. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability through the blood-brain barrier. This profile enhances its potential therapeutic applications, particularly in central nervous system disorders.

Q & A

What are the established synthetic routes for 4'-(1-Pyrazolyl)acetophenone, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves coupling pyrazole derivatives with acetophenone precursors. A common method is the nucleophilic substitution of halogenated acetophenones with pyrazole under basic conditions (e.g., KOH in ethanol). For example, 4'-fluoroacetophenone can react with pyrazole in the presence of KOH to form the target compound . Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents are critical: higher temperatures accelerate reactions but may promote side products like oxidation of pyrazole. Purity (>95%) is often achieved via recrystallization or column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.